Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester
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Overview
Description
Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester is a chemical compound with the molecular formula C11H13NO2S It is known for its unique structure, which includes a carbamic acid moiety linked to a thioxomethyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with ethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **Carbamic acid, [(4-methylphenyl)amino]thioxomethyl]-, ethyl ester
- **Carbamic acid, 4-methoxyphenyl, ethyl ester
Uniqueness
Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
57774-66-0 |
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Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
ethyl N-(4-methylbenzenecarbothioyl)carbamate |
InChI |
InChI=1S/C11H13NO2S/c1-3-14-11(13)12-10(15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13,15) |
InChI Key |
BHXSNPGMTXTURM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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